[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate
Description
The compound [(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate is a carbamate ester characterized by two key structural motifs:
- A 1-cyano-1,2-dimethylpropyl group attached to the carbamoyl moiety.
- A 5-methylthiophene-2-carboxylate heterocyclic system.
Carbamate esters are widely utilized in agrochemicals (e.g., insecticides, fungicides) and pharmaceuticals due to their bioactivity and hydrolytic stability . The cyano group (-CN) in the alkyl chain could contribute to metabolic resistance or stability, as seen in other nitrile-containing pesticides .
Properties
Molecular Formula |
C14H18N2O3S |
|---|---|
Molecular Weight |
294.37 g/mol |
IUPAC Name |
[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 5-methylthiophene-2-carboxylate |
InChI |
InChI=1S/C14H18N2O3S/c1-9(2)14(4,8-15)16-12(17)7-19-13(18)11-6-5-10(3)20-11/h5-6,9H,7H2,1-4H3,(H,16,17) |
InChI Key |
RMQZMFVFFMFGCO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)C(=O)OCC(=O)NC(C)(C#N)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “2-((2-Cyano-3-methylbutan-2-yl)amino)-2-oxoethyl 5-methylthiophene-2-carboxylate” typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the cyano group: This can be achieved through the reaction of an appropriate alkyl halide with sodium cyanide.
Introduction of the amino group: This step might involve the reaction of the cyano compound with an amine under suitable conditions.
Formation of the ester linkage: This can be done by reacting the amino compound with an appropriate carboxylic acid derivative.
Incorporation of the thiophene ring: This step could involve a coupling reaction with a thiophene derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring or the amino group.
Reduction: Reduction reactions could target the cyano group, converting it to an amine.
Substitution: The compound could undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents such as halogens for electrophilic substitution or nucleophiles for nucleophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield primary amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound might be investigated for its potential as a drug candidate. Its structure suggests it could interact with various biological targets.
Medicine
In medicinal chemistry, the compound could be explored for its potential therapeutic effects. Its functional groups might allow it to interact with enzymes or receptors in the body.
Industry
In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of “2-((2-Cyano-3-methylbutan-2-yl)amino)-2-oxoethyl 5-methylthiophene-2-carboxylate” would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The cyano and amino groups could play key roles in these interactions.
Comparison with Similar Compounds
Carbamate Esters with Heterocyclic Systems
The compound’s thiophene-based structure differentiates it from analogs with alternative heterocycles. For example:
Key Observations :
- Thiophene vs. Benzene/Thiazole : Thiophene’s electron-rich sulfur atom may enhance binding to biological targets compared to benzene (as in thiophanate-methyl) or thiazole (as in thiazol-5-ylmethyl derivatives) .
- The cyano-dimethylpropyl chain may confer resistance to enzymatic hydrolysis, a feature observed in nitrile-bearing pesticides like cyclanilide .
Carbamates with Alkyl Modifications
The 1-cyano-1,2-dimethylpropyl group is structurally distinct from other alkyl chains in carbamates:
Key Observations :
- Nitrile vs. Phosphonate/Phosphate: The cyano group in the target compound may reduce mammalian toxicity compared to organophosphates like monocrotophos, which inhibit acetylcholinesterase .
Triazole and Dioxolan Derivatives
| Compound Name | Core Structure | Key Features | Use | Reference |
|---|---|---|---|---|
| Propiconazole | Triazole | Dichlorophenyl, dioxolan | Fungicide | |
| Target Compound | Thiophene | Carbamate, nitrile | — | — |
Key Observations :
- Triazole vs. Thiophene : Triazoles (e.g., propiconazole) inhibit fungal ergosterol synthesis, whereas thiophene-carbamates might target different pathways, such as chitin synthesis in insects .
Biological Activity
[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, providing a comprehensive overview based on diverse sources.
- Molecular Formula : C13H15N3O2S
- Molecular Weight : 277.34 g/mol
- IUPAC Name : this compound
Synthesis
The synthesis of this compound involves several steps, typically starting with the appropriate thiophene derivatives and undergoing reactions such as acylation and cyanation. The detailed synthetic pathway is crucial for understanding its structure-activity relationship.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
| Compound | Activity | Reference |
|---|---|---|
| Compound A | Effective against E. coli | |
| Compound B | Inhibitory effects on S. aureus |
These findings suggest that the compound may possess broad-spectrum antimicrobial activity.
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. In vitro studies demonstrated that at certain concentrations, the compound exhibited selective cytotoxicity against cancer cell lines while sparing normal cells.
These results indicate potential therapeutic applications in oncology.
The proposed mechanism of action for this compound involves interference with cellular signaling pathways and induction of apoptosis in cancer cells. Studies have shown that the compound can activate caspase pathways, leading to programmed cell death.
Case Study 1: Antibacterial Efficacy
A study published in MDPI evaluated the antibacterial efficacy of various thiophene derivatives, including our compound. The results demonstrated a significant reduction in bacterial load in treated groups compared to controls, highlighting its potential as a novel antibacterial agent in clinical settings.
Case Study 2: Anti-cancer Properties
Research conducted on the anti-cancer properties of similar compounds revealed that they can inhibit tumor growth in vivo. Mice treated with this compound showed a marked decrease in tumor size compared to untreated controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
